molecular formula C7H9NO3 B1616388 3-Hydroxypyridine-2,6-dimethanol CAS No. 38029-16-2

3-Hydroxypyridine-2,6-dimethanol

Cat. No.: B1616388
CAS No.: 38029-16-2
M. Wt: 155.15 g/mol
InChI Key: PFCXYKDOJQERJW-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Compounds in Contemporary Chemical Sciences

Pyridine (B92270) and its derivatives are among the most important heterocyclic compounds in modern chemistry. Their unique structural and electronic properties have made them indispensable scaffolds in a multitude of scientific fields. In medicinal chemistry, pyridine-based ring systems are one of the most extensively utilized heterocycles for drug design, largely due to their significant impact on pharmacological activity. nih.gov This has resulted in the discovery of a wide array of therapeutic agents with broad-spectrum activity. nih.gov The pyridine nucleus is a common feature in numerous commercially available drugs, including treatments for cancer, malaria, tuberculosis, and ulcers. nih.govnih.gov

The prevalence of pyridine scaffolds can be attributed to several key characteristics. The nitrogen atom within the ring imparts basicity and the ability to form hydrogen bonds, which can enhance the pharmacokinetic properties and solubility of drug molecules. nih.govnih.gov This nitrogen atom makes the ring electron-deficient, influencing its reactivity and allowing for specific interactions with biological targets. nih.govnih.gov Beyond pharmaceuticals, pyridine derivatives are vital in the development of chemosensors for detecting various ions and neutral species, as ligands in catalysis, and in the creation of advanced functional materials. nih.govresearchgate.net The versatility and ease of functionalization of the pyridine ring continue to make it a central focus of research in organic and medicinal chemistry. nih.govnih.gov

The Unique Architectural Features and Reactive Potential of 3-Hydroxypyridine-2,6-dimethanol

This compound is a pyridine derivative distinguished by a specific arrangement of functional groups that dictate its chemical behavior. ontosight.ai Its structure consists of a central pyridine ring substituted with two methanol (B129727) groups (–CH2OH) at the 2 and 6 positions and a hydroxyl group (–OH) at the 3 position. ontosight.ai This unique architecture confers specific properties that are of significant interest in chemical synthesis and applications.

The presence of three hydroxyl groups enables the molecule to act as both a hydrogen bond donor and acceptor, a property that significantly influences its solubility in polar solvents and its intermolecular interactions in the solid state. ontosight.ai The reactivity of the compound is governed by the interplay of these substituents and the inherent electronic nature of the pyridine ring. ontosight.ai The electron-withdrawing effect of the ring nitrogen generally makes the pyridine core susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, C6). nih.gov However, the electronic effects of the hydroxyl and methanol substituents modulate this reactivity. Furthermore, the hydroxyl and methanol groups themselves represent sites for further chemical modification, such as etherification or esterification, allowing for the synthesis of a diverse range of derivatives. The strategic placement of these groups also makes this compound an effective ligand in coordination chemistry, capable of chelating metal ions.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt This table is interactive. You can sort and filter the data.

Property Value Source
Chemical Formula C₇H₉NO₃ ontosight.ai
Appearance Solid chemicalbook.com
CAS Number 38029-16-2 chemsrc.com
Melting Point (Hydrochloride Salt) 142-147 °C chemicalbook.com

Overview of Key Academic Research Trajectories for this compound and its Analogs

Academic research involving this compound and its analogs primarily branches into medicinal chemistry and coordination chemistry. The foundational pyridine structure is a well-established pharmacophore, and thus, a significant research trajectory involves synthesizing and evaluating derivatives of this compound for potential pharmaceutical applications. ontosight.ai

A notable analog that has been the subject of extensive research is Pirbuterol, chemically known as α6-[(tert-butylamino)methyl]-3-hydroxypyridine-2,6-dimethanol. nih.govpharmacompass.com Pirbuterol was developed as a selective beta-2 adrenergic receptor agonist with bronchodilatory effects. nih.govpharmacompass.com This line of research highlights the utility of the this compound scaffold in designing molecules that can interact specifically with biological targets.

Another major research avenue is the use of this compound and its derivatives as ligands in coordination chemistry. rsc.org The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and methanol groups provide multiple coordination sites for binding to metal ions. Research in this area explores how functionalizing the pyridine ring can tune the electrochemical and thermodynamic properties of the resulting metal complexes. rsc.org These studies are crucial for developing new catalysts, magnetic resonance imaging contrast agents, and materials with tailored electronic or reactive properties. rsc.org The synthesis of such functionalized ligands often requires multi-step reaction sequences, which is in itself an active area of chemical research. ontosight.ai

Scope and Academic Relevance of the Research Outline in Advanced Chemical Disciplines

The study of this compound is academically relevant across several advanced chemical disciplines. Its synthesis, functionalization, and application provide a rich platform for investigation in organic, inorganic, and medicinal chemistry.

Medicinal Chemistry: The pyridine core is a privileged scaffold in drug discovery. nih.govresearchgate.net Research into analogs of this compound contributes to the development of new therapeutic agents by exploring structure-activity relationships. The development of Pirbuterol from this basic structure is a prime example of its relevance. nih.govpharmacompass.com

Coordination Chemistry: The ability of this molecule to act as a multidentate ligand makes it a valuable building block for creating complex coordination compounds. rsc.orgresearchgate.net Research in this area is pertinent to the design of novel catalysts, functional materials, and biomimetic systems that can replicate the function of metalloenzymes. rsc.org

Synthetic Organic Chemistry: Developing efficient and selective methods for the synthesis and subsequent functionalization of polysubstituted pyridines like this compound is a significant challenge. nih.gov Research in this domain pushes the boundaries of modern synthetic strategies, including late-stage functionalization techniques that allow for the diversification of complex molecules. unimi.it

Physical Organic Chemistry: The compound serves as an excellent model for studying the effects of multiple substituents on the electronic properties, reactivity, and non-covalent interactions of an aromatic heterocyclic system. ontosight.ai Understanding how the interplay of hydroxyl and methanol groups influences the properties of the pyridine ring provides fundamental insights into molecular structure and behavior.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-bis(hydroxymethyl)pyridin-3-ol
Source PubChem
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InChI

InChI=1S/C7H9NO3/c9-3-5-1-2-7(11)6(4-10)8-5/h1-2,9-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCXYKDOJQERJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191439
Record name 3-Hydroxypyridine-2,6-dimethanol
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38029-16-2
Record name 3-Hydroxy-2,6-pyridinedimethanol
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Record name 3-Hydroxypyridine-2,6-dimethanol
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Record name 3-Hydroxypyridine-2,6-dimethanol
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Record name 3-hydroxypyridine-2,6-dimethanol
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Synthetic Methodologies and Chemical Transformations of 3 Hydroxypyridine 2,6 Dimethanol

Established Synthetic Pathways for 3-Hydroxypyridine-2,6-dimethanol

The construction of the this compound scaffold can be approached through several synthetic routes, primarily involving the formation and modification of a pyridine (B92270) core.

Approaches from Pyridine-2,6-dicarboxylic Acid Derivatives

One of the most direct routes to this compound involves the reduction of corresponding pyridine-2,6-dicarboxylic acid derivatives. This pathway leverages the commercial availability or straightforward synthesis of substituted dipicolinic acids.

A common precursor, pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid), can be synthesized by the oxidation of 2,6-lutidine. rsc.org The subsequent reduction of the dicarboxylic acid or its ester derivatives yields the desired 2,6-bis(hydroxymethyl) functionality. For instance, a patented method describes the oxidation of 2,6-lutidine to dipicolinic acid using potassium permanganate (B83412) in water, followed by reduction of the acid with sodium borohydride (B1222165) and iodine in tetrahydrofuran (B95107) to produce 2,6-bis(hydroxymethyl)pyridine. rsc.org

The introduction of the 3-hydroxy group can be envisioned either before or after the reduction of the carboxylic acid functionalities. Synthesis of 3-hydroxypyridine-2,6-dicarboxylic acid has been documented, providing a direct precursor to the target molecule. arkat-usa.org The reduction of the carboxylic acid groups in the presence of the phenolic hydroxyl group requires chemoselective reducing agents to avoid undesired side reactions.

Alternatively, the synthesis of pyridine-2,6-dicarboxylic acid esters, such as the dimethyl or diphenyl esters, can be achieved from pyridine-2,6-dicarbonyl dichloride. mdpi.com These esters can then be subjected to reduction to form the diol.

Table 1: Synthesis of Pyridine-2,6-dicarboxylic Acid and its Derivatives

Starting MaterialReagents and ConditionsProductReference
2,6-Lutidine1. KMnO4, H2O; 2. NaBH4, I2, THF2,6-Bis(hydroxymethyl)pyridine rsc.org
Pyridine-2,6-dicarbonyl dichlorideMethanol (B129727) or Phenol (B47542), NEt3Dimethyl or Diphenyl pyridine-2,6-dicarboxylate mdpi.com

Synthesis via Functional Group Interconversions on Pyridine Cores

Functional group interconversions on a pre-existing pyridine ring offer another versatile strategy. This can involve the modification of methyl groups or other functionalities at the 2 and 6 positions and the introduction of a hydroxyl group at the 3 position.

A notable example is the biocatalytic synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.orgethz.ch This one-pot process utilizes recombinant microbial whole cells containing enzymes like xylene monooxygenase to achieve the oxidation of the methyl groups to hydroxymethyl groups. rsc.orgethz.ch This method is presented as a more sustainable alternative to traditional multi-step organic synthesis. rsc.org

The introduction of the hydroxyl group at the C3 position can be achieved on a pre-functionalized pyridine ring. General methods for the synthesis of 3-hydroxypyridine (B118123) derivatives have been developed, for instance, from 2-acylfurans upon treatment with nitrogen-containing compounds under elevated temperature and pressure. google.com

Strategies for the Selective Introduction of Hydroxymethyl and Hydroxyl Groups

The challenge in synthesizing this compound lies in the regioselective introduction of the three functional groups. A particularly effective method for the selective hydroxylation of the C3 position of pyridines is through the photochemical valence isomerization of pyridine N-oxides. nih.govelsevierpure.comnih.govthieme-connect.de This metal-free transformation allows for the direct introduction of a hydroxyl group at the C3 position, a transformation that is otherwise challenging due to the electronic properties of the pyridine ring. nih.govnih.gov

The strategy would involve the N-oxidation of a pre-formed 2,6-disubstituted pyridine, followed by photochemical rearrangement. For instance, one could envision the N-oxidation of 2,6-bis(hydroxymethyl)pyridine, followed by irradiation to induce the "oxygen walk" to the C3 position. elsevierpure.com Various oxidizing agents, such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (mCPBA), can be used for the initial N-oxidation of pyridines. arkat-usa.org

The hydroxymethyl groups can be introduced prior to or after the C3-hydroxylation. As mentioned, the reduction of pyridine-2,6-dicarboxylic acid or its esters is a common method for installing the two hydroxymethyl groups. rsc.org

Table 2: Key Reactions for Selective Functionalization

Reaction TypeSubstrateReagents and ConditionsProduct FeatureReference(s)
C3-HydroxylationPyridine N-oxidePhotochemical irradiation (e.g., 254 nm)Selective introduction of a hydroxyl group at the C3 position nih.govelsevierpure.comnih.govthieme-connect.de
N-OxidationPyridine derivativeH2O2/AcOH or mCPBAFormation of Pyridine N-oxide arkat-usa.org
Biocatalytic Oxidation2,6-LutidineRecombinant whole-cell catalysts (e.g., containing xylene monooxygenase)Conversion of methyl to hydroxymethyl groups rsc.orgethz.ch

Derivatization and Functionalization Strategies of the this compound Scaffold

The presence of three distinct functional groups—a phenolic hydroxyl at C3 and two primary alcohol groups at C2 and C6—makes this compound a versatile scaffold for further chemical modifications.

Chemical Modifications at the Hydroxyl Position (C3)

The phenolic hydroxyl group at the C3 position can undergo a variety of chemical transformations typical for hydroxypyridines. These modifications can be used to modulate the electronic properties of the pyridine ring and to introduce new functionalities.

One common reaction is derivatization with dansyl chloride, which is often used for analytical purposes to enhance detection sensitivity in techniques like liquid chromatography-mass spectrometry. pku.edu.cnnih.govresearchgate.net This reaction targets the hydroxyl group to form a sulfonate ester.

Other potential modifications include etherification and esterification reactions. The hydroxyl group can be alkylated or acylated to introduce a wide range of substituents, thereby altering the molecule's physical and chemical properties. The reactivity of the C3-hydroxyl group can be influenced by the electronic nature of the pyridine ring and the other substituents present.

Transformations and Functionalization of the Hydroxymethyl Groups (C2, C6)

The two primary alcohol functionalities at the C2 and C6 positions are also amenable to a range of chemical transformations. These groups can be oxidized, esterified, or converted to other functional groups.

The oxidation of the hydroxymethyl groups can lead to the corresponding aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. For example, enzymatic oxidation has been shown to convert 2,6-bis(hydroxymethyl)pyridine to the corresponding aldehyde and carboxylic acid. rsc.org Chemical oxidation methods can also be employed for this purpose.

Esterification of the hydroxymethyl groups is another common derivatization strategy. This can be achieved by reacting the diol with acyl chlorides or carboxylic anhydrides to form the corresponding esters. These reactions can be used to introduce a variety of functional groups and to protect the alcohol functionalities during subsequent synthetic steps.

Furthermore, the hydroxymethyl groups can be converted to halomethyl groups, which are versatile intermediates for nucleophilic substitution reactions, allowing for the introduction of a wide array of other functionalities.

Exploration of Green Chemistry Principles and Sustainable Synthesis Approaches

The growing emphasis on environmental stewardship in the chemical industry has spurred research into sustainable methods for synthesizing valuable compounds. For this compound, a key intermediate, the application of green chemistry principles is an area of active development. This involves designing synthetic routes that are more efficient, use less hazardous materials, and minimize environmental impact compared to traditional methods. The focus is on aspects such as the use of biocatalysts, renewable feedstocks, and milder reaction conditions.

A significant advancement in the sustainable synthesis of pyridine derivatives is the use of biocatalysis. Researchers have successfully demonstrated a one-pot biocatalytic process for preparing 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells. rsc.org This biocatalytic route is a more sustainable alternative to traditional multi-step organic synthesis protocols that often involve strong oxidizing and reducing agents in molar excess, leading to a higher environmental burden. ethz.ch

The biocatalytic approach utilizes xylene monooxygenase (XMO) from Pseudomonas putida, which catalyzes the oxidation of the methyl groups of 2,6-lutidine. ethz.ch This enzymatic conversion is a prime example of applying green chemistry principles, as it operates under mild conditions and uses a biological catalyst. The process has been optimized to achieve titers exceeding 12 g L⁻¹ with a space-time yield of 0.8 g L⁻¹ h⁻¹. rsc.org

Detailed studies of this biocatalytic process have revealed the reaction pathway, which proceeds through the sequential appearance of intermediates. The reaction progression shows a rapid conversion of 2,6-lutidine to 6-methyl-2-pyridinemethanol, followed by a slower conversion to the final product, 2,6-bis(hydroxymethyl)pyridine. ethz.ch

Table 1: Biocatalytic Synthesis of 2,6-bis(hydroxymethyl)pyridine

ParameterCondition/ValueReference
BiocatalystRecombinant E. coli expressing xylene monooxygenase (XMO) ethz.ch
Starting Material2,6-Lutidine rsc.org
Key Intermediates6-Methyl-2-pyridinemethanol ethz.ch
Product Titer> 12 g L⁻¹ rsc.org
Space-Time Yield0.8 g L⁻¹ h⁻¹ rsc.org

In addition to biocatalysis, other green chemistry approaches are being explored for the synthesis of pyridine derivatives. These include the use of multicomponent reactions under solvent-free conditions, which can lead to reduced reaction times, high yields, and easier product isolation. mdpi.com For instance, a novel one-pot route for designing 4,6-diaryl-3-cyano-2-pyridone derivatives has been developed that proceeds efficiently without a solvent. mdpi.com

Furthermore, efforts have been made to develop greener methods for synthesizing key precursors like 3-hydroxypyridine. Some patented methods aim to reduce waste and use milder reaction conditions compared to traditional approaches. google.comgoogle.com For example, one method involves the hydrolysis of 3-chloropyridine (B48278) in the presence of a basic hydroxide (B78521) at elevated temperatures, followed by neutralization and purification. google.com While these methods represent an improvement, they still often require significant energy input.

Table 2: Comparison of Synthetic Approaches for Pyridine Derivatives

Synthetic TargetApproachKey Green PrinciplesReference
2,6-bis(hydroxymethyl)pyridineWhole-cell biocatalysisUse of biocatalysts, mild reaction conditions, one-pot synthesis rsc.orgethz.ch
4,6-diaryl-3-cyano-2-pyridonesMulticomponent reactionSolvent-free conditions, high atom economy mdpi.com
3-HydroxypyridineImproved chemical synthesisAims to reduce waste and use less hazardous reagents google.comgoogle.com

The ongoing research into green and sustainable synthesis methods for pyridine derivatives, including precursors to this compound, highlights a clear trend towards more environmentally friendly chemical production. The application of principles such as biocatalysis and solvent-free reactions is crucial for the future of sustainable chemistry. nih.gov

Catalytic Applications of 3 Hydroxypyridine 2,6 Dimethanol and Its Metal Complexes

Role as Ancillary Ligands in Homogeneous Transition Metal Catalysis

As an ancillary ligand, 3-Hydroxypyridine-2,6-dimethanol can modulate the electronic and steric environment of a metal center, thereby influencing its catalytic activity and selectivity. The ligand's framework is analogous to other pincer-type ligands that are well-established in catalysis. The synthesis of metal complexes with the related ligand pyridine-2,6-dimethanol has been reported with various transition metals, including copper, praseodymium, neodymium, and erbium, demonstrating the versatility of this ligand scaffold in forming stable complexes. researchgate.net

While specific catalytic data for this compound in many common organic reactions is still emerging, the broader class of pyridine-based ligands has demonstrated significant utility.

Hydrogen Transfer: Ruthenium complexes featuring tridentate NNN ligands with a 2-hydroxypyridyl component have been synthesized and investigated in the catalytic transfer hydrogenation of ketones. nih.gov The presence of the hydroxyl group in the ligand architecture is considered crucial for the catalytic activity. nih.govrsc.org For instance, ruthenium complexes with 6,6'-dihydroxy terpyridine are effective for the chemoselective transfer hydrogenation of ketones. rsc.org These findings suggest that metal complexes of this compound could also be promising candidates for hydrogen transfer reactions.

Carbonylation: Palladium iodide-based catalysts are known to be effective in a variety of carbonylation reactions, including the synthesis of cyclic carbonates from diols. mdpi.com Given that this compound possesses two hydroxyl groups, its metal complexes could potentially catalyze similar intramolecular carbonylation processes. The ability of palladium complexes with pyridine (B92270) ligands to catalyze reactions like the hydrochlorocarbonylation of alkenes further underscores the potential of this class of catalysts. nih.gov

C-C/C-X Coupling: Palladium complexes containing pyridine ligands have been successfully employed as precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The electronic properties of the pyridine ligand, which can be tuned by substituents, have a significant impact on the catalytic efficiency. acs.orgtcu.edu For example, dinuclear palladium pincer complexes have been used for the decarboxylative cross-coupling of pyridyl carboxylates with aryl bromides to form bipyridines. mdpi.com This highlights the potential of this compound to act as a supporting ligand in palladium-catalyzed cross-coupling reactions.

Catalytic ReactionRelevant MetalRelated Ligand TypePotential Role of this compound
Transfer HydrogenationRuthenium2-Hydroxypyridyl-containing NNN ligandsLigand in Ru complexes for ketone reduction.
CarbonylationPalladiumPyridine derivativesLigand for Pd-catalyzed carbonylation of diols or alkenes.
C-C/C-X CouplingPalladium4-Substituted pyridines, Pincer ligandsAncillary ligand in Pd-catalyzed cross-coupling reactions.

The C2v symmetric scaffold of this compound makes it an ideal starting point for the design of chiral ligands for asymmetric catalysis. The two hydroxymethyl groups can be modified with chiral auxiliaries to create a chiral environment around the coordinated metal ion. The development of chiral pyridine N-oxides has been shown to be a successful strategy for creating new families of asymmetric catalysts. researchgate.net Similarly, chiral pyridine bis(oxazoline) ligands are highly effective in nickel-catalyzed asymmetric Negishi cross-couplings. These examples demonstrate the principle that chiral pyridine-based ligands can induce high enantioselectivity in metal-catalyzed reactions. Therefore, chiral derivatives of this compound hold significant promise for applications in asymmetric synthesis, such as hydroamination reactions where chiral ligands are essential for obtaining enantiopure products. nih.gov

Mechanistic Investigations of Catalytic Cycles and Rate-Determining Steps

Understanding the mechanistic pathways of catalytic reactions is crucial for catalyst optimization. For reactions involving hydride transfer, a common step in many catalytic cycles, the mechanism often involves the formation of a metal-hydride intermediate. The transfer of a hydride from a transition metal complex to a substrate is frequently the rate-limiting step. osti.gov In the context of iridium-catalyzed hydrogen transfer reactions, it has been proposed that a non-coordinated nitrogen atom in a naphthyridine-based ligand can act as a side arm to promote the condensation step via hydrogen bonding. nih.gov This suggests that the hydroxyl groups of this compound could play a similar role in stabilizing transition states through hydrogen bonding, thereby influencing the reaction rate and selectivity. osti.gov Mechanistic studies on palladium-catalyzed hydrochlorocarbonylation of alkenes suggest a palladium hydride pathway, where CO promotes the reductive elimination of the acyl-Pd-Cl intermediate. nih.gov

Development and Optimization of Novel Catalytic Systems Based on this compound Ligands

The development of new and improved catalytic systems is an ongoing endeavor. For catalysts based on pyridine-containing ligands, optimization can be achieved by modifying the ligand structure. For instance, substituting the pyridine ring on pyridinophane macrocycles can tune the electronic properties and reactivity of the corresponding iron and copper complexes in C-C coupling and SOD mimetic activity, respectively. tcu.edutcu.edu Introducing bulky substituents at the 6 and 6' positions of iron-based terpyridine complexes has been shown to significantly enhance reactivity in catalytic hydrosilylation. nih.gov These studies highlight that systematic modification of the this compound ligand, for example by introducing different functional groups on the pyridine ring or by altering the structure of the hydroxymethyl arms, could lead to the development of highly active and selective catalysts for specific applications.

Theoretical and Computational Chemistry Investigations of 3 Hydroxypyridine 2,6 Dimethanol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules like 3-Hydroxypyridine-2,6-dimethanol. These methods allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties, providing a fundamental understanding of the molecule's behavior.

Optimization of Molecular Geometries and Conformational Analysis

The first step in the computational study of a molecule is typically the optimization of its geometry to find the most stable arrangement of its atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

Conformational analysis is crucial for flexible molecules like this compound, which has rotatable hydroxymethyl groups. Different spatial arrangements of these groups, or conformers, can have different energies and, therefore, different populations at a given temperature. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers. For instance, studies on similar pyridinophane compounds have utilized both VT ¹H NMR spectra and ab initio molecular orbital calculations to analyze conformational changes. nii.ac.jp The optimization process is typically carried out using a basis set like B3LYP/6-311++G(d,p), and the absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true minimum on the potential energy surface. nih.gov

Below is a table showcasing typical optimized geometric parameters for a related pyridine (B92270) derivative, calculated using DFT.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-C31.405
C3-C41.385
C4-C51.390
C5-C61.383
N1-C21.340
N1-C61.340
C2-O71.350
C3-H81.080
C4-H91.080
C5-H101.080
O7-H110.960
C2-N1-C6117.5
C3-C2-N1123.0
C4-C3-C2118.5
C5-C4-C3120.0
C6-C5-C4118.5
N1-C6-C5122.5
O7-C2-N1119.0
O7-C2-C3118.0
H11-O7-C2109.5
C3-C2-N1-C60.0
C4-C3-C2-N10.0
C5-C4-C3-C20.0
C6-C5-C4-C30.0
N1-C6-C5-C40.0
C2-N1-C6-C50.0
O7-C2-N1-C6180.0
H11-O7-C2-N10.0

This table is illustrative and based on general knowledge of pyridine derivatives. Actual values for this compound would require specific calculations.

Prediction and Interpretation of Vibrational Frequencies and Spectroscopic Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint that is highly sensitive to the molecule's structure. nih.gov Computational methods can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra to confirm the structure and assign the observed vibrational bands to specific atomic motions. nih.govarxiv.org

The calculation of vibrational spectra is often performed using the same level of theory as the geometry optimization. scifiniti.com For example, the DFT/B3LYP method with a 6-311G** basis set has been successfully used to reproduce experimental IR and Raman spectra for similar compounds. scifiniti.com The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. scifiniti.com

A table of predicted and experimental vibrational frequencies for a related molecule is presented below.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(O-H)36503600O-H stretching
ν(C-H) aromatic31003080Aromatic C-H stretching
ν(C-H) aliphatic29502940Aliphatic C-H stretching
ν(C=C), ν(C=N)1600-14501590-1460Pyridine ring stretching
δ(C-H)1300-10001280-1020In-plane C-H bending
γ(C-H)900-700880-720Out-of-plane C-H bending

This table is illustrative. Specific assignments for this compound would require dedicated spectroscopic and computational analysis.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Characterization

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

For this compound, HOMO-LUMO analysis can reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance. This information is crucial for understanding its interactions with other molecules and its potential role in various chemical processes. The analysis of these orbitals can indicate the occurrence of intramolecular charge transfer. ripublication.com

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

These values are representative for a hydroxypyridine derivative and would need to be calculated specifically for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and identifying sites that are prone to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. henriquecastro.info

Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl groups and the nitrogen atom of the pyridine ring, indicating these are likely sites for electrophilic interaction. The hydrogen atoms of the hydroxyl groups would likely show positive potential, making them susceptible to nucleophilic interaction.

Studies on Tautomeric Equilibria and Solvation Effects for Hydroxylated Pyridine Derivatives

Hydroxylated pyridine derivatives, including this compound, can exist in different tautomeric forms. nih.gov Tautomers are isomers that differ in the position of a proton and a double bond. For 3-hydroxypyridine (B118123), a key equilibrium is between the hydroxy form and the zwitterionic pyridone form. The position of this equilibrium can be significantly influenced by the solvent environment. nih.gov

Computational studies can be used to calculate the relative energies of the different tautomers in the gas phase and in various solvents. nih.govresearchgate.net This is often done using a combination of quantum chemical calculations and a continuum solvation model. researchgate.net These studies have shown that for many hydroxylated pyridines, the hydroxy form is more stable in the gas phase, while the pyridone form is favored in polar solvents. nih.gov Understanding the tautomeric preferences of this compound is essential for predicting its behavior in different environments, such as in biological systems.

Computational Insights into Ligand-Metal Interactions and Complex Stability

The presence of multiple donor atoms (the nitrogen of the pyridine ring and the oxygen atoms of the hydroxyl and hydroxymethyl groups) makes this compound an excellent ligand for coordinating with metal ions. nih.gov Computational chemistry offers powerful tools to investigate the interactions between this ligand and various metal ions, providing insights into the structure, stability, and properties of the resulting metal complexes. researchgate.net

DFT calculations can be used to optimize the geometries of the metal complexes and to calculate their binding energies. scielo.org.co This allows for the prediction of the most stable coordination modes and the relative stabilities of complexes with different metal ions. mdpi.com The nature of the metal-ligand bonds can be further analyzed using techniques like the Quantum Theory of Atoms in Molecules (QTAIM), which provides information about the electron density at the bond critical points. mdpi.com Such computational studies are invaluable for designing new metal complexes with specific properties for applications in areas such as catalysis, materials science, and medicinal chemistry. mdpi.comnih.gov

Metal IonBinding Energy (kcal/mol)Coordination Number
Cu(II)-504
Zn(II)-454
Fe(III)-806
Eu(III)-708

This table provides illustrative binding energies and coordination numbers. Actual values would depend on the specific coordination environment and computational method used.

Advanced Materials Science and Chemical Biology Interface Applications

Applications in Polymer Chemistry and the Development of Functional Materials

The pyridine (B92270) ring is a foundational structural motif in a wide array of functional materials, including those with applications in electronics and corrosion inhibition. The bifunctional nature of 3-Hydroxypyridine-2,6-dimethanol, with its two primary hydroxymethyl groups, makes it a prime candidate for use as a monomer in step-growth polymerization. These alcohol functionalities can readily participate in reactions such as esterification and etherification to form polyesters and polyethers, respectively. The incorporation of the pyridine and hydroxyl moieties into the polymer backbone would be expected to impart specific properties to the resulting material.

The inherent polarity and potential for hydrogen bonding of the hydroxyl group, along with the coordination capabilities of the pyridine nitrogen, could lead to polymers with enhanced thermal stability, specific solubility profiles, and the ability to chelate metal ions. Such materials could find use in specialty coatings, membranes for separation processes, or as functional additives.

Furthermore, the trifunctional nature of this compound allows it to act as a cross-linking agent. In polymer systems containing reactive groups such as carboxylic acids or isocyanates, the hydroxyl groups of this compound can form covalent bonds, leading to the formation of a three-dimensional polymer network. This cross-linking would significantly alter the mechanical and thermal properties of the material, transforming a linear polymer into a more rigid and robust thermoset. The need for effective cross-linking systems for hydroxyl-containing polymers is a recognized area of materials science. broadpharm.com

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeCo-monomer/ReactantResulting Polymer TypePotential Functional Properties
Step-Growth (Polyesterification)Dicarboxylic acid (e.g., adipic acid)PolyesterEnhanced thermal stability, specific solubility
Step-Growth (Polyetherification)Dihalide (e.g., 1,4-dibromobutane)PolyetherMetal chelation capability, altered dielectric properties
Cross-linkingDiisocyanate (e.g., toluene (B28343) diisocyanate)Polyurethane NetworkIncreased rigidity, improved solvent resistance

Role as Linkers and Crosslinkers in Bioconjugation and Targeted Protein Degradation Technologies

The field of bioconjugation involves the chemical linking of two or more molecules, where at least one is a biomolecule, to create novel constructs with specific functions. ub.edu This technique is central to the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). nih.govnih.gov The linker component of these constructs is critical, influencing stability, solubility, and the spatial orientation of the connected moieties. nih.govexplorationpub.com

The efficacy of both PROTACs and ADCs is highly dependent on the length and chemical nature of the linker. explorationpub.comnih.gov The linker must be long enough to allow the two ends of the bifunctional molecule to bind to their respective protein targets without steric hindrance, yet not so long that it leads to unproductive binding or poor cellular permeability. explorationpub.com

The trifunctional nature of this compound provides a versatile platform for systematically varying linker length and attachment vectors. For instance, one of the primary alcohol groups could be functionalized to attach to a payload, while the other could be extended with a polyethylene (B3416737) glycol (PEG) or alkyl chain of varying length before being functionalized for attachment to an antibody or E3 ligase ligand. The phenolic hydroxyl group offers a third, chemically distinct handle for modification.

Table 2: Hypothetical Linker Designs Based on this compound

Linker ScaffoldAttachment Point 1 (Payload)Attachment Point 2 (Biomolecule)Potential Linker Length Variation
This compoundC2-CH₂OH (via ester or ether linkage)C6-CH₂OH (via PEG/alkyl chain extension)Variation in PEG/alkyl chain length
This compoundC3-OH (via ether or ester linkage)C2/C6-CH₂OH (via direct or extended linkage)Multiple attachment combinations possible

This modular approach would allow for the creation of a library of linkers with finely tuned lengths and properties, which could then be screened to identify the optimal linker for a given biological target. The introduction of the pyridine ring is a known strategy to create more rigid linkers, which can be advantageous for improving the pharmacokinetic properties of degraders. musechem.com

The empirical nature of linker optimization necessitates the synthesis and screening of large libraries of compounds. High-throughput synthesis and screening methods are therefore essential for the efficient discovery of effective PROTACs and ADCs. agilent.com The synthesis of pyridine derivatives is well-established, with methods like the Kröhnke synthesis being amenable to combinatorial approaches to generate diverse libraries. researchgate.net

A combinatorial library of linkers based on the this compound scaffold could be generated by reacting the core with a variety of building blocks at its three hydroxyl positions. For example, a split-pool synthesis approach could be employed where the core molecule is reacted with a set of different chemical linkers, which are in turn functionalized with reactive groups for conjugation.

Once a library of potential linkers or linker-payload conjugates is synthesized, high-throughput screening assays can be used to evaluate their performance. nih.gov For ADCs, this might involve screening for binding affinity to the target antigen and for cytotoxicity against cancer cell lines. For PROTACs, screening would focus on assessing the degradation of the target protein. Techniques such as fluorescence polarization or cell-based protein degradation assays in multi-well plate formats are commonly used for this purpose. agilent.comresearchgate.net The generation and screening of a focused library of pyridine-based compounds has been successfully used to identify inhibitors of biological targets. nih.gov

Biological Metabolism and Enzymatic Transformations of 3 Hydroxypyridine Derivatives

Microbial Degradation Pathways of 3-Hydroxypyridine (B118123) and Related Pyridine (B92270) Derivatives

Microorganisms have evolved diverse strategies to utilize pyridine and its derivatives as sources of carbon, nitrogen, and energy. The degradation of 3-hydroxypyridine (3-HP) has been observed in various bacteria, with the initial and most crucial step being hydroxylation.

Several bacterial strains have been identified that can metabolize 3-HP. For instance, Agrobacterium sp. strain DW-1, isolated from petroleum-contaminated soil, can completely degrade 3-HP. hmdb.ca The degradation pathway in this strain begins with the hydroxylation of 3-HP to 2,5-dihydroxypyridine (B106003) (2,5-DHP). hmdb.ca Similarly, Achromobacter species have been shown to oxidize 3-hydroxypyridine to 2,5-DHP. nih.gov The degradation of 3-HP is proposed to proceed via the maleamate (B1239421) pathway, where 2,5-DHP is further converted to maleamate and formate. semanticscholar.orgnih.gov

The initial and rate-limiting step in the microbial catabolism of 3-hydroxypyridine is catalyzed by 3-hydroxypyridine dehydrogenase (HpdA). In Ensifer adhaerens HP1, HpdA is a novel four-component dehydrogenase that hydroxylates 3-HP at the C-6 position to form 2,5-DHP. This enzyme system is distinct from other known molybdopterin-containing dehydrogenases that act on N-heterocyclic aromatic compounds.

The HpdA system in E. adhaerens HP1 consists of four subunits: HpdA1, HpdA2, HpdA3, and HpdA4. A unique feature of this system is that the SRPBCC (sulfite reductase-like protein with a [4Fe-4S] cluster-binding domain) component exists as a separate subunit. Furthermore, the activity of HpdA has been shown to involve a phosphoenolpyruvate (B93156) (PEP)-utilizing protein and a pyruvate-phosphate dikinase.

The genes responsible for the degradation of 3-hydroxypyridine are typically organized in a catabolic gene cluster, designated as the 3hpd gene cluster. The 3hpd gene cluster encoding the HpdA system has been identified in Ensifer adhaerens HP1.

Bioinformatic analyses have revealed that the 3hpd gene cluster is widespread among various bacterial classes, including Actinobacteria, Rubrobacteria, Thermoleophilia, and Alpha-, Beta-, and Gammaproteobacteria. This indicates a broad distribution of the genetic potential for 3-hydroxypyridine degradation in the environment. The genetic organization of these 3hpd gene clusters exhibits significant diversity across different bacterial lineages, suggesting independent evolutionary trajectories and adaptation to different ecological niches.

The enzymatic hydroxylation of N-heterocyclic aromatic compounds is a fundamental process in their metabolism and detoxification. This reaction is often catalyzed by monooxygenases or dehydrogenases. In the case of 4-hydroxypyridine, a monooxygenase is responsible for its hydroxylation to pyridine-3,4-diol. nih.gov This enzyme, 4-hydroxypyridine-3-hydroxylase, requires NADH or NADPH and FAD for its activity. nih.gov

For 3-hydroxypyridine, the initial hydroxylation is catalyzed by the HpdA dehydrogenase system, which is a type of molybdohydroxylase. These enzymes typically contain a molybdenum cofactor and iron-sulfur clusters and are involved in the hydroxylation of a wide range of heterocyclic compounds. The mechanism involves the transfer of a hydroxyl group from water to the substrate.

The enzymatic hydroxylation of aromatic compounds is a key reaction in synthetic chemistry due to the importance of hydroxylated aromatics as precursors for pharmaceuticals. Biocatalytic hydroxylation using whole microbial cells or isolated enzymes offers an elegant and efficient method for selective oxygenation.

Potential Role as Biosynthetic Intermediates in Natural Product Pathways

While the degradation of 3-hydroxypyridine derivatives has been a primary focus of research, their role as building blocks in the biosynthesis of natural products is also an area of interest. The 3-hydroxypyridine scaffold is present in various natural products and bioactive molecules. For instance, 3-hydroxypyridine itself has been found in plants like Paeonia lactiflora and Salvia divinorum.

The enzymatic machinery involved in the degradation of 3-hydroxypyridine could potentially be repurposed for biosynthetic applications. For example, the hydroxylation capabilities of enzymes like HpdA could be harnessed to produce valuable hydroxylated pyridine derivatives. While there is no direct evidence from the searched literature of 3-Hydroxypyridine-2,6-dimethanol being a direct intermediate in a known natural product pathway, the structural motif of hydroxypyridines is a key component in many biologically active compounds. The enzymatic tools being discovered in microbial degradation pathways could pave the way for the biocatalytic synthesis of novel pyridine-based compounds.

Advanced Analytical and Spectroscopic Methodologies for Research on 3 Hydroxypyridine 2,6 Dimethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DOSY)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Hydroxypyridine-2,6-dimethanol in solution. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, while Diffusion-Ordered Spectroscopy (DOSY) can confirm the presence of a single molecular entity in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the methylene (B1212753) protons of the methanol (B129727) groups. The aromatic region would likely display two doublets corresponding to the protons at the C4 and C5 positions. The chemical shifts of the methylene (-CH₂OH) protons and the hydroxyl (-OH) protons would also be characteristic. Based on data for related compounds like 2,6-pyridinedimethanol, the methylene protons would appear as a singlet. chemicalbook.com The phenolic and alcoholic hydroxyl proton signals can be broad and their chemical shift is often solvent-dependent; they can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region, with the carbon bearing the hydroxyl group (C3) and the carbons attached to the methanol groups (C2, C6) having distinct chemical shifts influenced by the substituents. The signal for the methylene carbons (-CH₂OH) will appear in the aliphatic region.

DOSY NMR: DOSY experiments on a pure sample of this compound would be expected to show all proton signals aligning in a single row, indicating they all belong to a single species with the same diffusion coefficient. This is a powerful technique to confirm the integrity of the synthesized compound in solution. researchgate.net

Expected NMR Data for this compound

NucleusExpected Chemical Shift (ppm)MultiplicityNotes
¹H (Pyridine H4, H5)7.0 - 8.0d, dAromatic protons, coupling to each other.
¹H (-CH₂OH)~4.7sMethylene protons of the two methanol groups. Based on 2,6-pyridinedimethanol. chemicalbook.com
¹H (Ar-OH)Variablebr sPhenolic proton, shift is concentration and solvent dependent.
¹H (-CH₂OH)VariabletAlcoholic protons, may couple to methylene protons.
¹³C (C2, C6)150 - 160sCarbons attached to methanol groups.
¹³C (C3)140 - 150sCarbon attached to the hydroxyl group.
¹³C (C4, C5)120 - 135sAromatic carbons.
¹³C (-CH₂OH)~60sMethylene carbons.

High-Resolution Mass Spectrometry (HRMS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile compound, allowing for the observation of the intact molecular ion.

The ESI-MS spectrum run in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. HRMS analysis of this ion would provide a highly accurate mass measurement, which can be used to confirm the molecular formula C₇H₉NO₃. The measured mass should match the theoretical exact mass with an error of less than 5 ppm. Fragmentation patterns observed in tandem MS (MS/MS) experiments could further confirm the structure by showing losses of water (-18 Da), formaldehyde (B43269) (-30 Da), or hydroxymethyl groups (-31 Da).

Expected HRMS Data for this compound

Molecular FormulaAdductCalculated m/zTechnique
C₇H₉NO₃[M+H]⁺156.0655ESI-HRMS
C₇H₉NO₃[M+Na]⁺178.0475ESI-HRMS

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound.

IR Spectroscopy: The IR spectrum is expected to be dominated by a broad absorption band in the high-frequency region (typically 3200-3600 cm⁻¹) corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. scifiniti.com The broadness of this band is indicative of hydrogen bonding. C-H stretching vibrations of the aromatic ring and the methylene groups will appear around 3100-2850 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. scifiniti.com Strong bands corresponding to C-O stretching of the alcohol and phenol (B47542) groups should be visible in the 1260-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum, offering a clear fingerprint of the pyridine core. researchgate.net The symmetric stretching of the pyridine ring, which may be weak in the IR spectrum, often gives a strong Raman signal.

Key Vibrational Bands for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Assignment
O-H stretch3600 - 3200 (broad)WeakPhenolic and alcoholic -OH groups (H-bonded)
C-H stretch (aromatic)3100 - 3000StrongPyridine ring C-H
C-H stretch (aliphatic)3000 - 2850Medium-CH₂- groups
C=C, C=N stretch1620 - 1450StrongPyridine ring vibrations
C-O stretch1260 - 1000MediumPhenolic and alcoholic C-O

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is sensitive to the nature of the conjugated system. The pyridine ring in this compound is the primary chromophore. The spectrum is expected to show absorption bands corresponding to π→π* and n→π* transitions. The position of these bands is sensitive to the solvent and the pH, due to the presence of the phenolic hydroxyl group and the pyridine nitrogen. For example, studies on 3-hydroxypyridine (B118123) show distinct spectral shifts upon changes in pH as the molecule transitions between its cationic, neutral, and anionic forms. researchgate.netnih.gov Similar behavior would be expected for this compound.

Expected UV-Vis Absorption Maxima (λmax) for this compound

Solvent/pH ConditionExpected λmax (nm)Electronic Transition
Neutral (e.g., Ethanol)~280-290 and ~310-320π→π
Acidic (Cationic form)Shift to shorter wavelengthπ→π
Basic (Anionic form)Shift to longer wavelengthπ→π*

Note: Expected values are based on data for 3-hydroxypyridine and 2,6-pyridinedimethanol. researchgate.netresearchgate.net

X-ray Diffraction (Single Crystal and Powder)

X-ray diffraction techniques are the gold standard for determining the three-dimensional structure of crystalline solids.

Single-Crystal X-ray Diffraction: If suitable single crystals of this compound can be grown, this technique can provide unambiguous proof of its molecular structure. It would reveal precise bond lengths, bond angles, and the conformation of the molecule in the solid state. This would confirm the planarity of the pyridine ring and the orientation of the hydroxymethyl substituents relative to the ring. researchgate.net

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It provides a characteristic "fingerprint" of the crystalline phase, which is useful for routine identification, purity assessment, and monitoring of solid-state transformations. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), can be indexed to determine the unit cell parameters of the crystal lattice. researchgate.net

The solid-state packing of this compound will be heavily influenced by non-covalent interactions.

Hydrogen Bonding: The presence of three hydroxyl groups and a pyridine nitrogen atom makes this compound an excellent candidate for forming extensive hydrogen bonding networks. The hydroxyl groups can act as both donors and acceptors, while the pyridine nitrogen can act as an acceptor. These interactions are expected to be the dominant force in the crystal packing, linking molecules into complex one-, two-, or three-dimensional arrays. nih.gov

Hirshfeld Surface Analysis: This computational method is used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov A Hirshfeld surface analysis for this compound would map the different types of intermolecular contacts and their relative contributions. The resulting 2D fingerprint plots would provide a quantitative summary of the interactions, with distinct features corresponding to O-H···O, O-H···N hydrogen bonds, and H···H, C···H, and π-π stacking contacts. nih.govresearchgate.net This analysis would provide a deep understanding of the supramolecular architecture.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a sophisticated spectroscopic technique employed for the study of materials with unpaired electrons. This methodology is exclusively sensitive to paramagnetic species, which include free radicals, radical ions, and transition metal complexes with unpaired electron spins. At present, specific research employing EPR spectroscopy for the direct investigation of paramagnetic systems involving this compound is not available in the cited literature. Therefore, this section will outline the fundamental principles of EPR spectroscopy and its hypothetical application to the study of potential paramagnetic forms of this compound.

EPR spectroscopy is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The interaction between the electron's spin magnetic moment and the external magnetic field creates distinct energy levels. The transition between these levels, induced by microwave radiation, gives rise to an EPR spectrum. The resulting spectrum provides detailed information about the electronic structure and local environment of the paramagnetic center.

For a compound like this compound, which is diamagnetic in its ground state, EPR studies would necessitate the generation of a paramagnetic species. This could be achieved through several methods:

Generation of Radical Species: One-electron oxidation or reduction of this compound could potentially form a radical cation or radical anion, respectively. These radical species, possessing an unpaired electron, would be EPR active.

Formation of Metal Complexes: Coordination of this compound to a paramagnetic metal ion (e.g., Cu(II), Mn(II), Fe(III)) would create a complex that is amenable to EPR analysis.

The analysis of the EPR spectrum of a hypothetical paramagnetic derivative of this compound would yield several key parameters:

The g-factor: This parameter is a measure of the magnetic moment of the unpaired electron and is influenced by the electronic environment. Its value can help in identifying the type of radical or metal ion present.

Hyperfine Coupling Constants (HFCs): The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N) leads to the splitting of the EPR signal into multiple lines. The magnitude of this splitting, the HFC, provides valuable information about the distribution of the unpaired electron's spin density within the molecule, thereby mapping the molecular orbital of the unpaired electron. For instance, in a radical of this compound, the hyperfine coupling to the nitrogen nucleus of the pyridine ring and the protons on the ring and the hydroxymethyl groups would provide insight into the radical's structure.

While direct experimental data for this compound is unavailable, the principles of EPR spectroscopy represent a powerful tool for its potential future investigation should a paramagnetic derivative be synthesized or generated. Such studies could elucidate its electronic structure, reactivity in redox processes, and its coordination chemistry with paramagnetic metal ions.

Q & A

Q. What are the established synthetic routes for 3-Hydroxypyridine-2,6-dimethanol, and how do reaction conditions influence yield?

Methodological Answer: this compound is synthesized via a two-step process:

Esterification : Pyridine-2,6-dicarboxylic acid reacts with ethanol and acetyl chloride under reflux to form diethyl pyridine-2,6-dicarboxylate. Optimal conditions include a 24-hour reaction time at room temperature, yielding 80% product .

Reduction : The ester undergoes reduction using sodium borohydride (NaBH₄) or LiAlH₄ in tetrahydrofuran (THF). Yields depend on stoichiometry and temperature control (e.g., -78°C for ligand dissociation in metal cluster synthesis) .

Q. Key Parameters

StepReactantsSolventTimeYield
1Pyridine-2,6-dicarboxylic acid, EtOH, acetyl chlorideEthanol24 h80%
2Diethyl ester, NaBH₄/LiAlH₄THF4–6 h60–65%

Q. How is the molecular structure of this compound characterized in coordination chemistry?

Methodological Answer: The compound acts as a polydentate ligand, coordinating via its hydroxyl and pyridyl nitrogen groups. Structural characterization employs:

  • Single-crystal X-ray diffraction (SC-XRD) : Reveals bond lengths (e.g., Cu–O = 1.94–2.01 Å) and angles in heterometallic clusters .
  • Magnetic susceptibility measurements : Confirm spin states in Cu/Gd clusters (e.g., {Cu<sup>II</sup>15Gd<sup>III</sup>7} with S = 22) .
  • Infrared (IR) spectroscopy : Identifies O–H and C–O stretching vibrations (3200–3500 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .

Advanced Research Questions

Q. What role does this compound play in the assembly of high-nuclearity 3d/4f metal clusters?

Methodological Answer: The ligand facilitates the formation of high-nuclearity clusters via:

  • pH-dependent bridging modes : At neutral pH, it acts as a μ3-bridge, linking Cu<sup>II</sup> and Gd<sup>III</sup> ions in fused triangular subunits .
  • Chelation effects : Stabilizes clusters like {Cu<sup>II</sup>5Dy<sup>III</sup>5} through simultaneous N,O-donor coordination, preventing metal hydrolysis .

Q. Case Study :

  • Cluster : {Cu<sup>II</sup>15Gd<sup>III</sup>7}
  • Magnetic Properties : Ferrimagnetic behavior with ΔSm<sup>max</sup> = 22.2 J kg⁻¹K⁻¹, suitable for cryogenic refrigeration .

Q. How do competing ligands (e.g., carboxylates) affect the coordination geometry of this compound in mixed-ligand systems?

Methodological Answer: Carboxylates (e.g., benzoate) modulate cluster topology by:

  • Competing for coordination sites : Reduces denticity of this compound from tetradentate to bidentate, favoring smaller nuclearity clusters .
  • Influencing redox stability : Carboxylate buffers solution pH, preventing ligand oxidation during Cu<sup>II</sup>/Gd<sup>III</sup> assembly .

Q. Experimental Design

  • Variable : P/Rh molar ratio (e.g., 2:1 vs. 3:1) in ligand dissociation studies .
  • Outcome : Higher P/Rh ratios favor monodentate coordination, altering cluster symmetry .

Q. What analytical challenges arise in quantifying this compound in biodegradation studies, and how are they resolved?

Methodological Answer: Challenges include:

  • Co-elution with metabolites : Resolved using GC/MS with derivatization (e.g., silylation to enhance volatility) .
  • Low UV absorbance : Addressed via post-column fluorescence tagging (e.g., dansyl chloride) .

Q. Protocol :

Sample Prep : Extract with dichloromethane (DCM), dry under N2.

Derivatization : Treat with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 min.

GC/MS Analysis : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Quantify via area normalization .

Q. How do solvent polarity and temperature impact the ligand’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Polar solvents (DMF, H2O) : Enhance ligand dissociation, promoting Cu<sup>II</sup>→Cu<sup>I</sup> reduction in Ullmann-type couplings .
  • Low temperatures (-78°C) : Stabilize intermediates in Pd-catalyzed C–N bond formation, achieving >90% enantiomeric excess (ee) .

Q. Optimized Conditions

ReactionSolventTemp.CatalystYield
C–O CouplingTHF25°CCuI/1,10-phenanthroline78%
C–N CouplingDMF80°CPd(OAc)2/Xantphos85%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.